molecular formula C12H12ClNO2S2 B6540095 1-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide CAS No. 1060246-15-2

1-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide

Cat. No.: B6540095
CAS No.: 1060246-15-2
M. Wt: 301.8 g/mol
InChI Key: RZMZZXRTUDNDEN-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates both a 3-chlorophenyl group and a thiophen-3-ylmethyl moiety linked by a methanesulfonamide bridge. The thiophene ring is a privileged pharmacophore in drug development, known for its versatile biological attributes and frequent use as a bioisostere for phenyl rings, which can enhance a compound's solubility, bioavailability, and metabolic stability . Sulfonamide-functionalized molecules are prevalent in pharmaceuticals and are frequently explored in phenotypic screening campaigns for infectious diseases . This compound is intended for use in research and development applications only . Potential areas of investigation include serving as a building block in organic synthesis or as a reference standard in structure-activity relationship (SAR) studies to optimize potency and physicochemical properties. Researchers can utilize it to explore novel mechanisms of action, particularly in areas like anti-infective development, where similar sulfonamide derivatives have shown promising bactericidal activity against challenging pathogens . Handle this product with care, adhering to all appropriate laboratory safety protocols.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2S2/c13-12-3-1-2-10(6-12)9-18(15,16)14-7-11-4-5-17-8-11/h1-6,8,14H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMZZXRTUDNDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methanesulfonyl Chloride

Methanesulfonyl chloride, a pivotal reagent, is typically synthesized via chlorination of methanesulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction proceeds under anhydrous conditions at reflux temperatures (60–80°C), yielding the sulfonyl chloride in >90% purity.

Reaction:

CH3SO3H+SOCl2CH3SO2Cl+SO2+HCl\text{CH}3\text{SO}3\text{H} + \text{SOCl}2 \rightarrow \text{CH}3\text{SO}2\text{Cl} + \text{SO}2 + \text{HCl}

Preparation of (3-Chlorophenyl)(thiophen-3-ylmethyl)amine

The secondary amine is synthesized via reductive amination , a two-step process involving:

  • Imine formation between 3-chlorobenzaldehyde and thiophen-3-ylmethylamine.

  • Reduction of the imine intermediate using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature.

Reaction:

3-Cl-C6H4CHO+Thiophen-3-yl-CH2NH2NaBH3CN3-Cl-C6H4CH2N(H)-CH2-Thiophen-3-yl\text{3-Cl-C}6\text{H}4\text{CHO} + \text{Thiophen-3-yl-CH}2\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{3-Cl-C}6\text{H}4\text{CH}2\text{N(H)-CH}_2\text{-Thiophen-3-yl}

Optimization studies indicate that a 1:1 molar ratio of aldehyde to amine in the presence of 2 equiv. NaBH₃CN achieves >85% yield. The product is purified via silica gel chromatography (eluent: 30% ethyl acetate/hexane).

Sulfonamide Formation: Key Reaction Dynamics

The coupling of methanesulfonyl chloride with (3-chlorophenyl)(thiophen-3-ylmethyl)amine proceeds via nucleophilic acyl substitution. The reaction is conducted in dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions (e.g., triethylamine or K₂CO₃) to neutralize HCl byproducts.

Reaction:

CH3SO2Cl+3-Cl-C6H4CH2N(H)-CH2-Thiophen-3-ylBaseTarget Compound+HCl\text{CH}3\text{SO}2\text{Cl} + \text{3-Cl-C}6\text{H}4\text{CH}2\text{N(H)-CH}2\text{-Thiophen-3-yl} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Optimization of Reaction Conditions

  • Solvent Selection: DMF enhances solubility of polar intermediates, enabling reactions at 25°C with 95% conversion within 4 hours.

  • Base Influence: Triethylamine (3 equiv.) outperforms K₂CO₃ in suppressing side reactions (e.g., over-sulfonylation).

  • Stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes unreacted starting material.

Alternative Synthetic Routes and Comparative Evaluation

Mitsunobu Reaction for N-Alkylation

An alternative pathway employs the Mitsunobu reaction to install the thiophen-3-ylmethyl group onto pre-formed N-(3-chlorophenyl)methanesulfonamide. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the reaction couples the sulfonamide with thiophen-3-ylmethanol.

Reaction:

CH3SO2N(H)-C6H4-3-Cl+Thiophen-3-yl-CH2OHDEAD, PPh3Target Compound\text{CH}3\text{SO}2\text{N(H)-C}6\text{H}4\text{-3-Cl} + \text{Thiophen-3-yl-CH}2\text{OH} \xrightarrow{\text{DEAD, PPh}3} \text{Target Compound}

While this method avoids secondary amine synthesis, it suffers from lower yields (60–70%) due to competing oxidation of the thiophene ring.

Ullmann-Type Coupling

Copper-catalyzed coupling between N-(thiophen-3-ylmethyl)methanesulfonamide and 3-chloroiodobenzene offers a modular approach. Catalyzed by CuI in the presence of 1,10-phenanthroline, this method achieves 75% yield but requires high temperatures (110°C) and extended reaction times (24 h).

Characterization and Analytical Data

The final compound is characterized via spectroscopic and chromatographic methods:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 7.10 (d, J = 5.1 Hz, 1H, Thiophene-H), 4.25 (s, 2H, CH₂), 3.95 (s, 2H, CH₂), 3.02 (s, 3H, SO₂CH₃).

  • IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 690 cm⁻¹ (C-Cl).

  • Melting Point: 128–130°C (recrystallized from ethanol/water).

Challenges and Troubleshooting

Thiophene Ring Sensitivity

The electron-rich thiophene moiety is prone to electrophilic substitution under acidic conditions. To mitigate this, reactions are conducted at neutral pH, and DMF is preferred over chlorinated solvents.

Purification Difficulties

Silica gel chromatography (gradient: 20% → 50% ethyl acetate/hexane) effectively separates the target compound from unreacted amine or sulfonyl chloride. Recrystallization in ethanol/water further enhances purity (>99% by HPLC).

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous flow reactors to enhance heat and mass transfer during sulfonylation. Process analytical technology (PAT) monitors reaction progress in real-time, ensuring consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several significant applications across various scientific fields:

Medicinal Chemistry

1-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide is being investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API). Its sulfonamide structure is known for:

  • Antibacterial Activity : Similar compounds act as inhibitors of bacterial dihydropteroate synthase, crucial for folate synthesis.
  • Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, which could be leveraged in therapeutic contexts.

The compound exhibits various biological activities due to its structural components:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, similar to other sulfonamides.
  • Receptor Binding : The sulfonamide group can form hydrogen bonds with biological targets, modulating protein and enzyme activity.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis for creating more complex molecules, facilitating the development of new drugs and materials.

Material Science

In industrial applications, it can be utilized to develop new materials with specific properties, such as polymers or coatings that require enhanced chemical stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors. The sulfonamide group is known to interact with biological targets through hydrogen bonding and electrostatic interactions, which can modulate the activity of proteins and enzymes.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

a) Halogen-Substituted Derivatives
  • 2-Chloro-N-(4-fluorophenyl)acetamide (C₈H₆ClFNO): Replaces the acetamido-phenyl group with a chloro substituent. The chloro group increases lipophilicity (Cl vs. F: LogP ~1.06 vs.
  • N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide (C₁₅H₁₃ClFNO₂): Combines chloro and fluoro substituents on adjacent phenyl positions, enhancing steric bulk and altering electronic properties compared to the target compound’s para-fluorine .
b) Functional Group Modifications
  • 2-Azido-N-(4-fluorophenyl)acetamide (C₈H₇FN₄O): Substitutes the methylacetamide group with an azido (-N₃) group.
  • N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide (C₁₅H₁₅N₂O₄S) :
    Incorporates a sulfamoyl linker and methoxy group, increasing molecular weight (331.36 g/mol vs. ~340 g/mol for the target) and acidity (pKa ~6.5 for sulfonamide) .

Heterocyclic and Complex Derivatives

a) Thiazolidinone-Based Analogues
  • 2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide (C₂₆H₂₂ClFN₄O₂S): Integrates a thiazolidinone ring, introducing conformational rigidity and additional hydrogen-bonding sites (N–H, C=O). This structure may target proteases or kinases .
  • N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide (C₂₅H₂₂N₄O₄S₂): Adds a sulfonyl group to the thiazolidinone, enhancing metabolic stability but increasing molecular weight (530.65 g/mol vs. ~340 g/mol for the target) .
b) Sulfonamide and Piperazinyl Derivatives
  • N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (C₂₀H₂₂FN₃O₃S) :
    Features a piperazinyl-sulfonyl group, common in CNS-targeting drugs. The piperazine improves water solubility (cLogP ~2.1) but introduces basicity (pKa ~7.5) .
  • 2-Chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide (C₁₈H₂₀Cl₂N₂O₃S₂) :
    Combines chloro, sulfanyl, and sulfamoyl groups, likely used in antibacterial or diuretic applications due to sulfonamide’s history in sulfa drugs .

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties Reference
Target Compound C₁₇H₁₆FN₂O₂ ~297.33 Fluorophenyl, bis-acetamide High H-bond capacity, moderate LogP -
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₆ClFNO 201.59 Chloro, fluorophenyl, acetamide Increased lipophilicity
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide C₁₅H₁₅N₂O₄S 331.36 Sulfamoyl, methoxy Acidic (sulfonamide pKa ~6.5)
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide C₂₀H₂₂FN₃O₃S 415.47 Piperazinyl-sulfonyl Enhanced solubility, CNS targeting

Biological Activity

1-(3-chlorophenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide (CAS No. 1060246-15-2) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a sulfonamide group, a thiophen-3-yl moiety, and a chlorophenyl group, this compound exhibits properties that may be beneficial in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClNO2S2C_{12}H_{12}ClNO_2S_2, with a molecular weight of 301.8 g/mol. Its structure includes:

  • A chlorophenyl group that may enhance its interaction with biological targets.
  • A thiophen-3-yl group that contributes to its chemical reactivity and potential pharmacological effects.
  • A methanesulfonamide group , known for its role in various biological activities, particularly in antimicrobial action.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, crucial for folate synthesis, which is essential for bacterial growth and survival.
  • Protein Binding : The compound may interact with specific proteins through hydrogen bonding and electrostatic interactions, modulating their activity.
  • Anti-inflammatory and Anticancer Activities : Similar compounds have shown promise in reducing inflammation and inhibiting cancer cell proliferation, suggesting potential applications in these areas.

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. Research indicates that compounds with similar structures can effectively inhibit bacterial growth by targeting the folate synthesis pathway. The specific activity of this compound against various bacterial strains remains to be fully characterized but is expected to align with the known properties of sulfonamides.

Anti-inflammatory Effects

Studies on related sulfonamide compounds have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways. This suggests that this compound may also exhibit similar properties.

Anticancer Potential

The unique structural components of this compound may confer anticancer properties. Research into structurally related compounds has indicated activity against various cancer cell lines, possibly through mechanisms such as apoptosis induction or cell cycle arrest.

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Sulfonamide couplingDMF, EDC, 50°C78–85
Thiophene alkylationEthanol, triethylamine, reflux65–72

Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?

Answer:
Critical techniques include:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assigns protons and carbons in the chlorophenyl and thiophene groups, confirming substitution patterns .
    • 2D NMR (COSY, HSQC): Resolves complex coupling in the thiophen-3-ylmethyl moiety .
  • IR Spectroscopy: Identifies sulfonamide S=O stretching (~1350 cm⁻¹) and C-Cl absorption (~750 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ = 328.05 Da) and fragmentation pathways .

How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Answer:
Contradictions often arise from variations in assay conditions or cell lines. Methodological strategies include:

  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm potency thresholds .
  • Cell Line Validation: Use standardized cell lines (e.g., MCF-7 for cancer studies) to minimize variability .
  • Control Experiments: Include positive controls (e.g., cisplatin for cytotoxicity) and solvent controls to validate assay integrity .

What computational or experimental approaches are recommended to elucidate the interaction mechanism between this sulfonamide and biological targets?

Answer:

  • Molecular Docking: Predict binding modes with target proteins (e.g., carbonic anhydrase IX) using software like AutoDock Vina .
  • Enzyme Inhibition Assays: Measure IC₅₀ values in vitro to quantify target affinity .
  • Surface Plasmon Resonance (SPR): Determine real-time binding kinetics (ka/kd) for mechanistic insights .

What are the primary challenges in purifying this compound, and which techniques are most effective?

Answer:
Challenges include residual solvents (DMF) and by-products from incomplete coupling. Effective methods:

  • Recrystallization: Use ethanol/water mixtures to remove polar impurities .
  • Flash Chromatography: Employ silica gel with gradient elution (hexane/ethyl acetate) for non-polar contaminants .

How can structure-activity relationship (SAR) studies be designed to enhance the compound's pharmacological profile?

Answer:

  • Substituent Variation: Modify the chlorophenyl group (e.g., 4-Cl vs. 3-Cl) to assess impact on bioactivity .
  • Bioisosteric Replacement: Replace thiophene with furan or pyridine to improve solubility or target selectivity .
  • In Vivo Testing: Evaluate pharmacokinetics (e.g., half-life, bioavailability) in rodent models post-SAR optimization .

What in vitro models are appropriate for initial screening of this compound's bioactivity?

Answer:

  • Cancer Cell Lines: MCF-7 (breast), A549 (lung) for cytotoxicity screening .
  • Enzyme-Based Assays: Carbonic anhydrase inhibition to probe anti-tumor mechanisms .
  • Anti-Inflammatory Models: LPS-induced cytokine release in macrophages (e.g., RAW 264.7) .

What strategies mitigate side reactions during synthesis, particularly in the formation of the sulfonamide linkage?

Answer:

  • Anhydrous Conditions: Use molecular sieves to prevent hydrolysis of coupling reagents .
  • Catalyst Optimization: Replace EDC with HOBt/DMAP to reduce racemization .
  • Reaction Monitoring: TLC or LC-MS to detect intermediates and terminate reactions at optimal conversion .

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